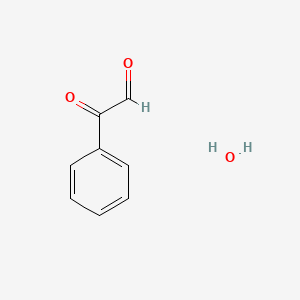

Phenylglyoxal monohydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-oxo-2-phenylacetaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O2.H2O/c9-6-8(10)7-4-2-1-3-5-7;/h1-6H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQBLQKZERMAVDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401018278 | |

| Record name | Glyoxal, phenyl-, hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78146-52-8 | |

| Record name | Glyoxal, phenyl-, hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Phenylglyoxal Monohydrate: A Technical Guide for Researchers

An In-depth Examination of its Chemical Properties, Structure, and Reactivity for Applications in Life Sciences and Synthetic Chemistry

Phenylglyoxal (B86788) monohydrate, a versatile dicarbonyl compound, serves as a crucial reagent in biochemical research and a valuable building block in organic synthesis. Its unique structure, featuring adjacent ketone and hydrated aldehyde functionalities, underpins its reactivity, particularly its well-established role in the specific chemical modification of arginine residues in proteins. This technical guide provides a comprehensive overview of the chemical and physical properties, structure, synthesis, and key reaction mechanisms of phenylglyoxal monohydrate, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

Phenylglyoxal is commercially available and most commonly handled in its more stable monohydrate form, which exists as a white to light yellow crystalline powder.[1] The anhydrous form is a yellow liquid that is prone to polymerization upon standing.[2][3] The hydrate (B1144303) can be converted back to the anhydrous liquid by heating, which drives off the water molecule.[2][3]

Summary of Physical and Chemical Data

The following tables summarize the key quantitative data for this compound and its anhydrous form.

Table 1: General and Physical Properties

| Property | This compound | Phenylglyoxal (Anhydrous) | Source(s) |

| Appearance | White to light yellow crystalline powder | Yellow liquid | [1][2][3] |

| Molecular Formula | C₈H₈O₃ | C₈H₆O₂ | [4][5][6][7] |

| Molecular Weight | 152.15 g/mol | 134.13 g/mol | [4][5][6][7][8] |

| Melting Point | 76-79 °C | Not Applicable | [2][4][9] |

| Boiling Point | 142 °C (at 125 mmHg) | 63-65 °C (at 0.5 mmHg) | [2][4][9] |

| Solubility | Partly miscible with water; soluble in hot water and common organic solvents like acetone (B3395972) and ethanol. | Soluble in common organic solvents. | [1][4][10] |

Table 2: Chemical Identifiers

| Identifier | This compound | Phenylglyoxal (Anhydrous) | Source(s) |

| CAS Number | 1075-06-5 | 1074-12-0 | [2] |

| IUPAC Name | 2,2-dihydroxy-1-phenylethan-1-one | 2-oxo-2-phenylacetaldehyde | [5][11] |

| SMILES | OC(O)C(=O)C1=CC=CC=C1 | O=C(C=O)c1ccccc1 | [2][5] |

| InChI Key | NBIBDIKAOBCFJN-UHFFFAOYSA-N | OJUGVDODNPJEEC-UHFFFAOYSA-N | [2][5] |

Structural Elucidation and Spectroscopic Data

The structure of this compound features a benzoyl group attached to a hydrated aldehyde, forming a geminal diol. This structure is key to its stability and reactivity.

Table 3: Spectroscopic Data

| Technique | Solvent/Method | Observed Peaks | Source(s) |

| ¹H NMR | Data available on spectral databases. | Spectra can be found on PubChem and other databases. | [8][12] |

| ¹³C NMR | Data available on spectral databases. | Spectra can be found on PubChem and other databases. | [9] |

| FT-IR | KBr Pellet | Characteristic peaks for C=O (ketone), O-H (diol and water), and aromatic C-H stretches are expected. | [8] |

| Mass Spec. | ESI-MS | Characterized by its molecular ion peak. | [6] |

Key Chemical Reactions and Mechanisms

This compound is a valuable reagent due to its specific reactivity. Two of its most notable reactions are the modification of arginine residues and the intramolecular Cannizzaro reaction.

Modification of Arginine Residues

Phenylglyoxal is widely used as a specific chemical modifier for the guanidinium (B1211019) group of arginine residues in proteins and peptides.[13] This reaction is highly selective under mild conditions (pH 7-9) and proceeds via the formation of stable cyclic adducts.[1] The stoichiometry of the reaction involves two molecules of phenylglyoxal reacting with one guanidino group.[14][15] This specific modification is instrumental in studying the functional roles of arginine residues in enzyme catalysis and protein-ligand interactions.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Phenylglyoxal - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. rsc.org [rsc.org]

- 6. PHENYLGLYOXAL synthesis - chemicalbook [chemicalbook.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. Glyoxal, phenyl-, hydrate | C8H8O3 | CID 12215922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. hmdb.ca [hmdb.ca]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. フェニルグリオキサール 一水和物 crystallized, ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 13. scbt.com [scbt.com]

- 14. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of Phenylglyoxal Monohydrate with Arginine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical interaction between phenylglyoxal (B86788) monohydrate and the amino acid arginine. It details the core mechanism of action, presents quantitative data, outlines detailed experimental protocols for studying this interaction, and illustrates key processes using diagrams. This document is intended to serve as a valuable resource for researchers utilizing phenylglyoxal as a chemical probe, in bioconjugation strategies, and for investigating the functional role of arginine residues in proteins.

Core Mechanism of Action

Phenylglyoxal monohydrate is an α-dicarbonyl compound that exhibits high specificity for the guanidinium (B1211019) group of arginine residues under mild physiological conditions (pH 7-9 and 25-37°C).[1] This targeted reactivity makes it a valuable tool for modifying arginine residues in peptides and proteins, often to probe their function.[1] Unlike other dicarbonyl reagents such as methylglyoxal, phenylglyoxal is less prone to forming a wide range of advanced glycation end products (AGEs).[1]

The reaction proceeds through the nucleophilic attack of the guanidinium group on the carbonyl carbons of phenylglyoxal. This interaction leads to the formation of a stable cyclic adduct. The reaction can result in two primary products: a 1:1 adduct, where one molecule of phenylglyoxal reacts with one arginine residue, or a 2:1 adduct, known as the Takahashi adduct, where two molecules of phenylglyoxal react with a single guanidinium group.[1] The formation of these adducts effectively neutralizes the positive charge of the arginine side chain, which can be instrumental in studying the role of charge interactions in protein structure and function.

The reaction rate is notably dependent on pH, with an increased rate observed at more alkaline pH values.[2][3] This is attributed to the deprotonation of the guanidinium group, which enhances its nucleophilicity.

Quantitative Data

The reaction between phenylglyoxal and arginine has been characterized by various quantitative parameters, including reaction rates and mass spectrometric analysis of the resulting adducts.

| Parameter | Value | Conditions | Reference |

| Relative Initial Reaction Rate | Phenylglyoxal is 15-20 times faster than p-hydroxyphenylglyoxal | pH 9.0, in the absence of borate | [4] |

| Relative Initial Reaction Rate | Phenylglyoxal is 1.6 times faster than p-hydroxyphenylglyoxal | pH 9.0, in the presence of borate | [4] |

| Stoichiometry | 1:1 (Phenylglyoxal:Arginine) or 2:1 | Mildly alkaline pH | [1] |

| Mass Increase (1:1 Adduct) | +116 Da for Phenylglyoxal | Mass Spectrometry | |

| Mass Increase (2:1 Adduct) | +232 Da for Phenylglyoxal | Mass Spectrometry |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the interaction between phenylglyoxal and arginine residues.

Spectrophotometric Kinetic Analysis

This protocol describes how to monitor the kinetics of the phenylglyoxal-arginine reaction by observing changes in UV-Vis absorbance. A derivative, p-nitrophenylglyoxal, is often used for colorimetric determination.[4][5]

Materials:

-

This compound solution (e.g., 10 mM in a suitable buffer)

-

N-acetyl-L-arginine solution (e.g., 100 mM in the same buffer)

-

Reaction buffer (e.g., 100 mM sodium phosphate (B84403), pH 8.0)

-

UV-Vis spectrophotometer with temperature control

-

Quartz cuvettes

Procedure:

-

Set the spectrophotometer to the desired wavelength for monitoring the reaction (typically determined by a preliminary spectral scan of the reactants and products).

-

Equilibrate the spectrophotometer and the reactant solutions to the desired temperature (e.g., 25°C).

-

In a quartz cuvette, mix the reaction buffer and the N-acetyl-L-arginine solution.

-

Initiate the reaction by adding the phenylglyoxal solution to the cuvette and mix quickly.

-

Immediately start recording the absorbance at the chosen wavelength over time.

-

Continue data collection until the reaction reaches completion or for a predetermined duration.

-

Analyze the resulting kinetic data by plotting absorbance versus time. The initial reaction rate can be determined from the initial slope of this curve.

Mass Spectrometry for Adduct Identification

This protocol outlines the general workflow for identifying arginine residues in a protein that have been modified by phenylglyoxal using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Phenylglyoxal-modified protein sample

-

Urea (B33335) or guanidine (B92328) hydrochloride for denaturation

-

Dithiothreitol (DTT) for reduction

-

Iodoacetamide (IAM) for alkylation

-

Trypsin (or another suitable protease)

-

LC-MS/MS system

-

Proteomics data analysis software (e.g., MaxQuant, Skyline)

Procedure:

-

Protein Denaturation, Reduction, and Alkylation:

-

Denature the protein sample in a buffer containing urea or guanidine hydrochloride.

-

Reduce disulfide bonds by adding DTT and incubating.

-

Alkylate free cysteine residues by adding IAM and incubating in the dark.

-

-

Proteolytic Digestion:

-

Dilute the sample to reduce the denaturant concentration to a level compatible with trypsin activity.

-

Add trypsin and incubate overnight at 37°C. Note that modification of arginine can hinder trypsin cleavage at that site.

-

-

LC-MS/MS Analysis:

-

Desalt the peptide mixture using a C18 solid-phase extraction column.

-

Inject the peptides onto an LC system coupled to a mass spectrometer.

-

Separate peptides using a reverse-phase gradient.

-

Acquire tandem mass spectra of the eluting peptides.

-

-

Data Analysis:

-

Search the acquired MS/MS spectra against a protein database using software like MaxQuant or Skyline.

-

Specify the mass shift corresponding to the phenylglyoxal adduct on arginine as a variable modification.

-

Validate the identification of modified peptides by manually inspecting the MS/MS spectra for characteristic fragment ions.

-

Circular Dichroism Spectroscopy for Conformational Analysis

This protocol describes the use of circular dichroism (CD) spectroscopy to assess changes in the secondary structure of a protein upon modification of its arginine residues with phenylglyoxal.[6][7]

Materials:

-

Unmodified and phenylglyoxal-modified protein samples of high purity (>95%)

-

CD-compatible buffer (e.g., 10 mM sodium phosphate)

-

Circular dichroism spectropolarimeter

-

Quartz cuvettes of appropriate path length (e.g., 0.1 cm for far-UV)

Procedure:

-

Sample Preparation:

-

Data Acquisition:

-

Record a baseline spectrum of the buffer in the same cuvette that will be used for the protein samples.

-

Record the CD spectrum of the unmodified protein in the far-UV region (e.g., 190-260 nm).

-

Thoroughly clean the cuvette and record the CD spectrum of the modified protein under the same conditions.

-

-

Data Processing and Analysis:

-

Subtract the buffer baseline from each protein spectrum.

-

Convert the raw data (millidegrees) to mean residue ellipticity.

-

Compare the spectra of the unmodified and modified proteins to identify any changes in the secondary structure content (e.g., shifts in the positions or intensities of characteristic peaks for α-helices and β-sheets).

-

Biological Implications and Signaling Pathways

The modification of arginine residues by phenylglyoxal can have significant biological consequences due to the critical roles of arginine in protein function. Arginine's positive charge is often involved in electrostatic interactions, such as binding to negatively charged substrates (e.g., phosphate groups in ATP or DNA), and maintaining protein structure through salt bridges.

Neutralizing this positive charge via phenylglyoxal modification can mimic the effect of post-translational modifications like phosphorylation. For example, modification of the cytosolic component p47phox with phenylglyoxal was shown to activate the respiratory burst oxidase, mimicking the effect of phosphorylation.[8]

While a specific signaling pathway directly regulated by phenylglyoxal-arginine adducts is not extensively documented, the principle can be illustrated in the context of G-protein coupled receptor (GPCR) signaling. Many GPCRs and their interacting G-proteins have critical arginine residues in their ligand-binding pockets or at protein-protein interaction interfaces. Modification of such an arginine could disrupt ligand binding or G-protein coupling, thereby inhibiting downstream signaling cascades.

References

- 1. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]

- 2. The reaction of phenylglyoxal with arginine residues in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Colorimetric determination of arginine residues in proteins by p-nitrophenylglyoxal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cmb.i-learn.unito.it [cmb.i-learn.unito.it]

- 6. medschool.cuanschutz.edu [medschool.cuanschutz.edu]

- 7. home.sandiego.edu [home.sandiego.edu]

- 8. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]

The Chemistry of Phenylglyoxal's Interaction with Guanidinium Groups: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The reaction between phenylglyoxal (B86788) and the guanidinium (B1211019) group of arginine residues is a cornerstone of bioconjugation chemistry and proteomics. This technical guide provides an in-depth exploration of the chemical principles governing this reaction, offering a comprehensive resource for researchers leveraging this interaction for protein modification, enzyme inhibition studies, and drug development. This document details the reaction mechanism, summarizes key quantitative data, provides detailed experimental protocols for synthesis and analysis, and visualizes the underlying chemical and biological processes.

Introduction

Phenylglyoxal (PGO), an α-dicarbonyl compound, exhibits a remarkable specificity for the guanidinium side chain of arginine residues in proteins and peptides under mild conditions.[1] This specific covalent modification has been instrumental in identifying essential arginine residues in enzyme active sites, probing protein structure and function, and developing novel bioconjugates. The reaction's utility stems from the formation of a stable cyclic adduct, which effectively neutralizes the positive charge of the guanidinium group, often leading to significant functional consequences for the modified protein.[2][3] This guide will delve into the core chemistry of this reaction, providing the necessary technical details for its successful application in a research and development setting.

Reaction Mechanism and Influencing Factors

The reaction between phenylglyoxal and the guanidinium group of arginine proceeds via a multi-step mechanism, culminating in the formation of a stable dihydroxyimidazolidine derivative. The stoichiometry of the reaction typically involves two molecules of phenylglyoxal for every one guanidinium group.[4]

Key Factors Influencing the Reaction:

-

pH: The reaction rate is highly dependent on pH, with faster rates observed under alkaline conditions (pH 7-9).[1][2][4] This is attributed to the deprotonation of the guanidinium group, which increases its nucleophilicity.

-

Temperature: The initial interaction between phenylglyoxal and the guanidinium group can be reversible at low temperatures (e.g., 0°C). However, at higher temperatures, the reaction proceeds to form an irreversible covalent bond.

-

Substituents on Phenylglyoxal: The reactivity of phenylglyoxal can be modulated by introducing electron-withdrawing or electron-donating groups on the phenyl ring. Electron-withdrawing groups generally increase the reaction rate.[5]

-

Buffers: The choice of buffer can influence the reaction. For instance, borate (B1201080) buffers have been observed to affect the reaction rate of some phenylglyoxal derivatives.[6]

Below is a diagram illustrating the reaction mechanism.

Caption: Reaction of Phenylglyoxal with a Guanidinium Group.

Quantitative Data

The following tables summarize key quantitative data related to the phenylglyoxal-guanidinium reaction, providing a comparative overview for experimental design.

Table 1: Second-Order Rate Constants for Enzyme Inactivation by Phenylglyoxal

| Enzyme | Substrate/Condition | pH | Temperature (°C) | Second-Order Rate Constant (M⁻¹min⁻¹) | Reference |

| D-Amino-acid oxidase (apoenzyme) | - | 7.5 | 25 | Pseudo-first-order kinetics | [3] |

| D-Amino-acid oxidase (holoenzyme) | - | 7.5 | 25 | Biphasic inactivation | [3] |

Table 2: Relative Reactivity of Substituted Phenylglyoxals

| Substituent on Phenyl Ring | Hammett Constant (σ) | Relative Reactivity (kₓ/k₀) | Reference |

| -NO₂ | 0.78 | ~4.9 times faster | [5] |

| -Br | 0.23 | ~1.7 times faster | [5] |

| -Cl | 0.23 | ~1.7 times faster | [5] |

| -H (Reference) | 0.00 | Baseline | [5] |

| -CH₃ | -0.17 | ~1.5 times slower | [5] |

| -OCH₃ | -0.27 | ~1.9 times slower | [5] |

| -NH₂ | -0.66 | ~4.9 times slower | [5] |

Note: Relative reactivity is illustrative and depends on the specific reaction constant (ρ).

Table 3: Yields of Phenylglyoxal-Modified Peptides

| Peptide | Reporter Group | Yield (%) | Reference |

| Leuprolide | Fluorescent Derivative | 77 | [7] |

| Model Peptide 1 | Biotin Derivative | Good | [7] |

| Model Peptide 2 | Photoaffinity Label | Good | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the reaction of phenylglyoxal with guanidinium groups.

Protocol for Arginine Modification and Spectrophotometric Quantification

This protocol is adapted from a general method for determining second-order rate constants.[5]

Materials:

-

Phenylglyoxal solution (e.g., 10 mM in a suitable organic solvent like ethanol)

-

Arginine-containing peptide or protein of interest (stock solution of known concentration)

-

Reaction Buffer: 100 mM sodium phosphate, pH 7.0-9.0

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation: Prepare fresh solutions of phenylglyoxal and the arginine-containing molecule in the reaction buffer.

-

Reaction Setup: In a quartz cuvette, mix the reaction buffer and the arginine-containing molecule to the desired final concentration. Allow the solution to equilibrate to the desired temperature (e.g., 25°C).

-

Initiation: Start the reaction by adding a small volume of the phenylglyoxal stock solution to the cuvette. The final concentration of phenylglyoxal should be in excess of the arginine concentration to ensure pseudo-first-order kinetics.

-

Data Acquisition: Immediately begin monitoring the change in absorbance at a wavelength where the product absorbs maximally (typically around 340 nm). Record the absorbance at regular time intervals.

-

Data Analysis: The extent of modification can be followed by the increase in absorbance. For kinetic analysis, fit the absorbance data to a pseudo-first-order rate equation to determine the observed rate constant (k_obs). The second-order rate constant can be calculated by dividing k_obs by the concentration of phenylglyoxal.

Protocol for HPLC Analysis of Phenylglyoxal-Arginine Adducts

This protocol is based on a general method for the analysis of modified peptides by reverse-phase HPLC-MS.[5]

Materials:

-

HPLC system with a C18 reverse-phase column

-

Mass spectrometer (optional, for identification)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 95% Acetonitrile, 5% Water, 0.1% Formic Acid

-

Reaction mixture containing the phenylglyoxal-arginine adduct

Procedure:

-

Sample Preparation: Quench the modification reaction by adding a suitable quenching agent (e.g., a primary amine like Tris) or by acidifying the solution. If necessary, desalt the sample using a C18 desalting column.

-

HPLC Separation:

-

Equilibrate the C18 column with Mobile Phase A.

-

Inject the prepared sample onto the column.

-

Elute the adduct using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 60% B over 30-60 minutes.

-

Monitor the elution profile using a UV detector at a wavelength where the adduct absorbs (e.g., 254 nm or 340 nm).

-

-

Data Analysis: The retention time of the adduct will be different from the unmodified peptide/protein. The peak area can be used for quantification if a standard curve is prepared.

-

Mass Spectrometry (Optional): The eluent can be directed to a mass spectrometer to confirm the identity of the adduct by its mass-to-charge ratio.

Visualizations

Experimental Workflow for Arginine Modification and Analysis

The following diagram outlines a typical experimental workflow for studying the reaction of phenylglyoxal with an arginine-containing protein.

Caption: Workflow for Arginine Modification Experiments.

Logical Relationship in Ligand-Receptor Binding Inhibition

Modification of critical arginine residues in a receptor's binding site can abolish its interaction with a ligand. This logical relationship is depicted below.

Caption: Inhibition of Ligand-Receptor Binding by Phenylglyoxal.

Applications in Research and Drug Development

The specific modification of arginine residues by phenylglyoxal has numerous applications:

-

Enzyme Mechanism Studies: By identifying essential arginine residues in the active sites of enzymes, researchers can gain insights into catalytic mechanisms and substrate binding.[3]

-

Protein-Protein Interaction Probing: Modification of arginine residues at protein-protein interfaces can be used to map interaction sites and understand the energetics of binding.

-

Drug Development: Phenylglyoxal and its derivatives can be used as warheads for covalent inhibitors that target arginine residues in disease-related proteins. The understanding of the reaction chemistry is crucial for designing such inhibitors with high specificity and potency.

-

Bioconjugation: Phenylglyoxal-based reagents are employed to attach probes, such as fluorescent dyes or biotin, to proteins and peptides for various analytical and diagnostic purposes.[7][8]

Conclusion

The reaction of phenylglyoxal with the guanidinium group of arginine is a robust and versatile tool in the arsenal (B13267) of chemists and biologists. A thorough understanding of its mechanism, kinetics, and the factors that influence its efficiency is paramount for its successful application. This technical guide provides a comprehensive overview of these aspects, empowering researchers to effectively utilize this powerful chemical modification in their studies of protein structure and function, and in the development of novel therapeutics.

References

- 1. phx.phenomenex.com [phx.phenomenex.com]

- 2. researchgate.net [researchgate.net]

- 3. Phenylglyoxal modification of arginines in mammalian D-amino-acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Arginine-Selective Chemical Labeling Approach for Identification and Enrichment of Reactive Arginine Residues in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of the Guanidinium Groups in Ligand–Receptor Binding of Arginine-Containing Short Peptides to the Slow Sodium Channel: Quantitative Approach to Drug Design of Peptide Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Arginine modification by phenylglyoxal and (p-hydroxyphenyl)glyoxal: reaction rates and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. waters.com [waters.com]

Phenylglyoxal Monohydrate (CAS: 1075-06-5): A Technical Guide for Researchers

An in-depth technical guide for researchers, scientists, and drug development professionals on the chemical properties, synthesis, reactivity, and biological applications of Phenylglyoxal (B86788) Monohydrate.

Introduction

Phenylglyoxal monohydrate (CAS: 1075-06-5) is a dicarbonyl compound that exists as a white to pale yellow crystalline solid.[1] It is the hydrated form of the anhydrous yellow liquid, phenylglyoxal.[2] This reagent has garnered significant attention in biochemical research primarily for its high specificity in modifying arginine residues in proteins.[3][4] This property allows for its use in probing protein structure and function, identifying active sites of enzymes, and in the development of protein conjugates. Furthermore, phenylglyoxal is a known inhibitor of mitochondrial aldehyde dehydrogenase, suggesting its potential role in modulating cellular metabolism and signaling pathways.[5] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, experimental protocols for its use, and its known biological effects.

Chemical and Physical Properties

This compound is characterized by the presence of both a ketone and a hydrated aldehyde functional group attached to a phenyl ring.[2] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₈H₈O₃ | [5][6] |

| Molecular Weight | 152.15 g/mol | [5][6] |

| Appearance | White to light yellow or pinkish powder/crystalline solid | [1][7] |

| Melting Point | 76-79 °C | [2][5] |

| Boiling Point | 142 °C at 125 mmHg | [5] |

| Solubility | Partly miscible with water. Soluble in 95% ethanol. | [5][7] |

| CAS Number | 1075-06-5 | [5] |

| Synonyms | 2,2-Dihydroxy-1-phenylethan-1-one, Benzoylformaldehyde monohydrate | [8] |

Spectroscopic Data

The structural identification of this compound is supported by various spectroscopic techniques.

| Technique | Key Features | Reference(s) |

| ¹H NMR | Predicted spectra are available, showing characteristic peaks for the phenyl and hydrated aldehyde protons. | |

| ¹³C NMR | Experimental and predicted data are available, indicating the presence of carbonyl and phenyl carbons. | [9][10][11] |

| Infrared (IR) Spectroscopy | Conforms to the structure, with characteristic peaks for hydroxyl and carbonyl groups. | [8][12][13][14][15] |

| Mass Spectrometry (MS) | The mass spectrum of the anhydrous form is available, showing the molecular ion peak. | [16][17] |

Note: While references to experimental spectra exist, readily accessible high-resolution data may require access to specialized databases.

Synthesis

This compound is typically synthesized via the oxidation of acetophenone (B1666503). A common laboratory-scale method involves the use of selenium dioxide as the oxidizing agent in a dioxane-water mixture.[5][18]

General Synthesis Protocol from Acetophenone

-

Dissolve selenium dioxide in a mixture of dioxane and a small amount of water with heating (50-55°C) and stirring.[18]

-

Add acetophenone to the solution and reflux the mixture for several hours (e.g., 4 hours).[18]

-

After the reaction is complete, decant the hot solution to separate the precipitated selenium.[18]

-

Remove the dioxane and water by distillation.[18]

-

Distill the residue under reduced pressure to obtain anhydrous phenylglyoxal as a yellow liquid.[18]

-

The monohydrate can be prepared by dissolving the anhydrous form in hot water and allowing it to crystallize upon cooling.[18]

Caption: Synthesis of this compound from Acetophenone.

Experimental Protocols

Protocol for Arginine Residue Modification in Proteins

This compound is a highly specific reagent for the chemical modification of arginine residues in proteins under mild conditions.[3] The reaction involves the dicarbonyl groups of phenylglyoxal reacting with the guanidinium (B1211019) group of arginine to form a stable cyclic adduct.[3]

Materials:

-

Protein of interest containing accessible arginine residues

-

This compound

-

Buffer solution (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0-9.0)[3]

-

Spectrophotometer or other analytical instrument for assessing protein modification

Procedure:

-

Prepare a stock solution of this compound in the chosen buffer.

-

Dilute the protein of interest to a suitable concentration in the same buffer. A typical concentration is in the range of 0.1-1.0 mg/mL.

-

To initiate the modification, add the this compound stock solution to the protein solution to achieve the desired final concentration (e.g., 0.1-10 mM).[3] The optimal concentration should be determined empirically for each protein.

-

Incubate the reaction mixture at room temperature (e.g., 22°C) or 37°C for a specific duration (e.g., 1 hour).[3] The reaction time can be optimized to achieve the desired level of modification.

-

Monitor the extent of modification. This can be achieved by various methods, such as:

-

Enzyme activity assays: If the modified arginine is in the active site, a decrease in enzyme activity will be observed.

-

Spectrophotometry: Following the change in absorbance at a specific wavelength.

-

Mass spectrometry: To identify the specific arginine residues that have been modified.[3]

-

-

Stop the reaction by removing excess phenylglyoxal, for example, by dialysis, gel filtration, or centrifugal ultrafiltration.

Caption: Workflow for Protein Arginine Modification.

Biological Activity and Applications

Arginine Modification

The primary application of this compound in research is the chemical modification of arginine residues. This has been instrumental in:

-

Identifying essential arginine residues in enzyme active sites: By observing the loss of activity upon modification.

-

Probing protein-protein and protein-nucleic acid interactions: Where arginine residues are often involved in binding.

-

Controlling enzymatic activity: For studying the consequences of blocking specific functional groups.

The reaction of phenylglyoxal with the guanidinium group of arginine can lead to the formation of both 1:1 and 2:1 adducts (one or two phenylglyoxal molecules per arginine residue).[3]

Caption: Reaction of Phenylglyoxal with Arginine.

Enzyme Inhibition

Potential Role in Cellular Signaling

While direct evidence for phenylglyoxal's involvement in specific signaling pathways is still emerging, studies on structurally similar dicarbonyl compounds, such as methylglyoxal (B44143) and glyoxal (B1671930), provide valuable insights. These compounds have been shown to:

-

Induce the generation of Reactive Oxygen Species (ROS): ROS are important signaling molecules that, at high levels, can lead to oxidative stress.[20][21][22][23]

-

Activate Mitogen-Activated Protein Kinase (MAPK) pathways: Specifically, the p38 MAPK and ERK pathways can be activated by dicarbonyl compounds, leading to downstream cellular responses, including apoptosis.[1][24][25][26][27]

Given these findings, it is plausible that phenylglyoxal may exert some of its biological effects through similar mechanisms. Further research is needed to elucidate the specific signaling cascades affected by phenylglyoxal.

Caption: Potential Signaling Pathways Affected by Phenylglyoxal.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[7] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This compound is a valuable tool for researchers in chemistry and biology. Its specificity for arginine residues makes it an excellent choice for probing protein structure and function. Its inhibitory effect on mitochondrial aldehyde dehydrogenase and potential involvement in cellular signaling pathways open up avenues for its use in drug development and the study of metabolic diseases. This guide provides a foundational understanding of its properties and applications, empowering researchers to effectively utilize this versatile reagent in their studies.

References

- 1. Carbonyl compounds methylglyoxal and glyoxal affect interleukin-8 secretion in intestinal cells by superoxide anion generation and activation of MAPK p38 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenylglyoxal - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. This compound | 1075-06-5 [m.chemicalbook.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. 161970050 [thermofisher.com]

- 9. hmdb.ca [hmdb.ca]

- 10. hmdb.ca [hmdb.ca]

- 11. spectrabase.com [spectrabase.com]

- 12. Glyoxal, phenyl-, hydrate | C8H8O3 | CID 12215922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. PHENYLGLYOXAL(1074-12-0) IR Spectrum [m.chemicalbook.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Phenylglyoxal [webbook.nist.gov]

- 17. Phenylglyoxal [webbook.nist.gov]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Enhanced RAGE Expression and Excess Reactive-Oxygen Species Production Mediates Rho Kinase-Dependent Detrusor Overactivity After Methylglyoxal Exposure [frontiersin.org]

- 21. mdpi.com [mdpi.com]

- 22. Regulation of Reactive Oxygen Species Generation in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Methylglyoxal induces apoptosis through activation of p38 MAPK in rat Schwann cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Methylglyoxal induces apoptosis through activation of p38 mitogen-activated protein kinase in rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Glyoxal and methylglyoxal trigger distinct signals for map family kinases and caspase activation in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

The Synthesis and Preparation of Phenylglyoxal: An In-depth Technical Guide for Researchers

Abstract

Phenylglyoxal (B86788), a versatile α-ketoaldehyde, is a crucial reagent in various fields of chemical and biological research, particularly as a chemical probe for modifying arginine residues in proteins and as a precursor in the synthesis of complex organic molecules and pharmaceuticals.[1][2][3] This technical guide provides a comprehensive overview of the primary synthetic routes to phenylglyoxal for research applications. It details experimental protocols, presents comparative quantitative data, and visualizes key reaction pathways to aid researchers, scientists, and drug development professionals in its preparation and use.

Introduction

Phenylglyoxal (C₆H₅C(O)CHO) is an organic compound characterized by the presence of both an aldehyde and a ketone functional group.[1] In its anhydrous form, it exists as a yellow liquid that is prone to polymerization upon standing.[1] It readily forms a more stable, colorless crystalline monohydrate (C₆H₅C(O)CH(OH)₂) in the presence of water.[1][2] The reactivity of its dicarbonyl moiety makes it a valuable tool in protein chemistry for the specific modification of arginine residues and as a building block in organic synthesis.[3] This guide focuses on the practical synthesis of phenylglyoxal, with a particular emphasis on methods amenable to a laboratory setting.

Comparative Overview of Synthetic Methods

Several methods for the synthesis of phenylglyoxal have been reported in the literature. The choice of method often depends on the desired scale, available starting materials, and safety considerations. The following table summarizes the most common synthetic routes with their respective yields and key reaction conditions.

| Starting Material | Reagents | Solvent | Yield (%) | Key Advantages | Key Disadvantages | Reference(s) |

| Acetophenone (B1666503) | Selenium Dioxide (SeO₂) | Dioxane/Water or Ethanol | 69-72% | High yield, well-established procedure | Toxicity of selenium compounds | [4] |

| Acetophenone | Dimethyl Sulfoxide (B87167) (DMSO), Hydrobromic Acid (HBr) | DMSO | ~71% (of imine) | Avoids heavy metals | Yield reported for the imine derivative | [5] |

| Ethyl Benzoate (B1203000) | Dimethyl Sulfoxide (DMSO), Potassium t-butoxide | t-butanol | 64-73% | Readily available starting materials | Multi-step process via a hemimercaptal intermediate | [6] |

| Isonitrosoacetophenone | Nitrosylsulfuric acid or Nitrous acid | - | Not specified | Historical method | Use of corrosive and hazardous reagents | [4][6] |

| Benzoylcarbinol | Copper (II) Acetate (B1210297) | - | Not specified | - | Starting material may not be readily available | [4][6] |

| Mandelic Acid | - | - | Not specified | Biocatalytic routes are being explored | Typically involves multiple steps or specialized enzymes | [7][8] |

Detailed Experimental Protocols

Synthesis of Phenylglyoxal via Oxidation of Acetophenone with Selenium Dioxide

This is one of the most reliable and high-yielding methods for the laboratory-scale synthesis of phenylglyoxal.[2][4] The reaction involves the α-oxidation of the methyl group of acetophenone.[9][10]

Reaction Scheme:

Caption: Oxidation of Acetophenone to Phenylglyoxal.

Materials and Equipment:

-

1-L three-necked, round-bottomed flask

-

Liquid-sealed mechanical stirrer

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus (short column and Claisen flask)

-

Acetophenone (120 g, 1 mole)

-

Selenium dioxide (111 g, 1 mole) or Selenious acid (129 g, 1 mole)

-

Dioxane (600 mL) (Note: 95% Ethanol can also be used as a solvent)[4]

-

Water (20 cc)

Procedure:

-

In the 1-L three-necked flask, combine 600 cc of dioxane, 111 g of selenium dioxide, and 20 cc of water.[4]

-

Heat the mixture to 50–55°C and stir until all the solid has dissolved.[4]

-

Add 120 g of acetophenone in one portion.[4]

-

Reflux the resulting mixture with continuous stirring for four hours. The solution will become clear after about two hours, with the precipitation of elemental selenium.[4]

-

While hot, decant the solution from the precipitated selenium.

-

Remove the dioxane and water by distillation through a short column.[4]

-

Distill the remaining phenylglyoxal under reduced pressure using a Claisen flask. Collect the fraction boiling at 95–97°C/25 mm.[4]

-

The yield is typically 93–96 g (69–72% of the theoretical amount).[4]

Purification and Storage:

Anhydrous phenylglyoxal is a yellow liquid that may polymerize to a stiff gel on standing.[1][4] It can be recovered by distillation. For long-term storage, it is advisable to convert it to its stable monohydrate. This can be achieved by dissolving the yellow liquid in 3.5–4 volumes of hot water and allowing it to crystallize. The hydrate (B1144303) can be recrystallized from water, chloroform (B151607), carbon disulfide, alcohol, or ether-ligroin.[4] Anhydrous phenylglyoxal can be regenerated from the hydrate by vacuum distillation.[4]

Synthesis of Phenylglyoxal from Ethyl Benzoate

This procedure offers an alternative route using readily available starting materials and avoids the use of selenium compounds.[6]

Workflow:

Caption: Two-step Synthesis of Phenylglyoxal from Ethyl Benzoate.

Part A: Phenylglyoxal Hemimercaptal

Materials and Equipment:

-

1-L three-necked flask with mechanical stirrer, dropping funnel, and condenser with nitrogen inlet

-

Dry dimethyl sulfoxide (DMSO) (99 g, 1.27 moles)

-

Dry t-butyl alcohol (120 mL)

-

Potassium t-butoxide (57.4 g, 0.51 mole)

-

Dry ethyl benzoate (75 g, 0.50 mole)

Procedure:

-

In the flask, combine dry DMSO, dry t-butyl alcohol, and potassium t-butoxide.[6]

-

Warm the mixture to 80°C until all solids dissolve, then discontinue heating.[6]

-

Slowly add dry ethyl benzoate from the dropping funnel.[6]

-

Stir the reaction mixture at room temperature for 4 hours.[6]

-

Reduce the volume of the reaction mixture to 150 mL by removing the solvent under reduced pressure at 80–90°C.[6]

-

Pour the residue into 500 mL of an ice-water slurry.[6]

-

Extract the aqueous solution with three 100-mL portions of ether and discard the ether extracts.[6]

-

Acidify the aqueous solution with a solution of 190 mL of concentrated hydrochloric acid in 675 mL of water.[6]

-

Allow the mixture to stand at room temperature for 30 hours.[6]

-

Collect the pale yellow precipitate by suction filtration, wash with 500 mL of cold water, and air-dry to yield 69–74 g (76–81%) of phenylglyoxal hemimercaptal.[6]

Part B: Phenylglyoxal

Materials and Equipment:

-

Flask with a stirrer

-

Phenylglyoxal hemimercaptal (from Part A)

-

Chloroform (400 mL)

-

Powdered cupric acetate monohydrate (60 g, 0.30 mole)

Procedure:

-

Dissolve the phenylglyoxal hemimercaptal in 400 mL of warm chloroform.[6]

-

Add 60 g of powdered cupric acetate monohydrate in one portion to the well-stirred solution.[6]

-

Stir the mixture at room temperature for 1 hour.[6]

-

Remove the solids by suction filtration and wash them with two 75-mL portions of chloroform.[6]

-

Combine the chloroform filtrate and washings and perform a work-up involving washing with water and sodium carbonate solution, followed by drying and removal of the solvent.[6]

-

Fractionally distill the residue under reduced pressure to yield 43–49 g (64–73%, based on ethyl benzoate) of anhydrous phenylglyoxal as a yellow liquid (b.p. 63–65°C at 0.5 mm).[6]

Safety Considerations

-

Selenium Dioxide: Selenium compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood.[9] Avoid inhalation of dust and contact with skin and eyes.

-

Phenylglyoxal: Phenylglyoxal is a hazardous substance. It is toxic if swallowed and causes skin and eye irritation.[1] Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

-

Solvents: Dioxane, ethanol, and chloroform are flammable and/or toxic. Handle them in a fume hood and away from ignition sources.

Conclusion

The synthesis of phenylglyoxal for research purposes can be accomplished through several viable routes. The oxidation of acetophenone with selenium dioxide remains a popular and high-yielding method, though it requires careful handling of toxic reagents. The synthesis from ethyl benzoate provides a good alternative, avoiding the use of heavy metals. The choice of synthetic pathway will ultimately be guided by the specific needs of the researcher, including scale, available resources, and safety protocols. The detailed procedures provided in this guide offer a solid foundation for the successful preparation of this important research chemical.

References

- 1. Phenylglyoxal - Wikipedia [en.wikipedia.org]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. Triazolylphenylglyoxal Reagents: Bioconjugation [sigmaaldrich.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. EP0333265A2 - Process for synthesis of arylglyoxal arylimines - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. One-Pot Synthesis of Phenylglyoxylic Acid from Racemic Mandelic Acids via Cascade Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. chemistry.du.ac.in [chemistry.du.ac.in]

- 10. adichemistry.com [adichemistry.com]

Solubility and Stability of Phenylglyoxal Monohydrate in Buffers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of phenylglyoxal (B86788) monohydrate in various buffer systems relevant to research and pharmaceutical development. Due to the limited availability of specific quantitative data in the public domain, this guide focuses on providing robust experimental protocols for determining these critical parameters, alongside a summary of known properties and potential challenges.

Introduction to Phenylglyoxal Monohydrate

This compound is the hydrated, crystalline form of phenylglyoxal, an organic compound containing both an aldehyde and a ketone functional group.[1] The anhydrous form exists as a yellow liquid that is prone to polymerization upon standing.[1] The monohydrate is a more stable, white crystalline solid, making it the preferred form for laboratory use.[2] Phenylglyoxal is a valuable reagent in bioconjugation and protein modification studies, primarily for its ability to selectively react with arginine residues.[3] Understanding its solubility and stability in aqueous buffers is paramount for ensuring the accuracy, reproducibility, and success of experiments and for the development of stable pharmaceutical formulations.

Solubility of this compound

Known Solubility Data

Quantitative solubility data for this compound is limited. The available information is summarized in the table below.

| Solvent | Temperature | Solubility | Notes |

| Water | 20 °C | ~28.6 mg/mL | Calculated from "one part in about thirty-five parts of water". |

| Water | Not Specified | 25 mg/mL | Requires ultrasonic assistance for dissolution.[4] |

| DMSO | Not Specified | 200 mg/mL | Requires ultrasonic assistance for dissolution.[4] |

| Hot Water | Not Specified | Soluble (1:20) | [2] |

| Common Organic Solvents | Not Specified | Soluble | [1] |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of this compound in a buffer of choice.

Materials:

-

This compound

-

Buffer solutions of interest (e.g., Phosphate (B84403), Acetate (B1210297), Tris) at desired pH and concentration

-

Calibrated pH meter

-

Analytical balance

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Buffer Preparation: Prepare the desired buffer solutions (e.g., 0.1 M sodium phosphate, pH 7.4; 0.1 M sodium acetate, pH 5.0; 0.1 M Tris-HCl, pH 8.0). Verify the pH of each buffer using a calibrated pH meter.

-

Sample Preparation: Add an excess amount of this compound to a series of vials, ensuring enough solid will remain undissolved at equilibrium.

-

Equilibration: Add a precise volume of the respective buffer to each vial. Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to reach equilibrium. The shaking speed should be sufficient to keep the solid suspended.

-

Phase Separation: After equilibration, cease shaking and allow the vials to stand to let the excess solid settle. For complete removal of undissolved solid, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes).

-

Sample Collection: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining particulates.

-

Quantification: Dilute the filtered supernatant with the mobile phase to a concentration within the linear range of the HPLC calibration curve. Analyze the diluted sample by HPLC to determine the concentration of dissolved this compound.

-

Data Analysis: Calculate the solubility by multiplying the measured concentration by the dilution factor.

HPLC Method for Quantification

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v) with 0.1% formic or phosphoric acid.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 254 nm)

-

Injection Volume: 10 µL

-

Quantification: Based on a standard calibration curve of this compound of known concentrations.

Stability of this compound in Buffers

The stability of this compound is influenced by factors such as pH, temperature, and the composition of the buffer. Degradation can impact the effective concentration of the reagent, leading to unreliable experimental results.

Factors Affecting Stability

-

pH: Phenylglyoxal's reactivity is pH-dependent. Studies on its reaction with arginine show an increased reaction rate at higher pH values, suggesting that the stability of phenylglyoxal itself may decrease with increasing pH.[5][6] Kinetic studies of its reaction with sodium hydroxide (B78521) indicate susceptibility to alkaline-mediated degradation.[7]

-

Buffer Composition: The choice of buffering agent can be critical. Tris (2-amino-2-hydroxymethylpropane-1,3-diol) buffer has been reported to react with aldehydes, which could lead to the degradation of phenylglyoxal.[8][9] Therefore, the use of non-amine-based buffers such as phosphate or acetate is generally recommended when working with aldehydes.

-

Temperature: As with most chemical reactions, degradation rates are expected to increase with temperature.

Known Stability Data

| Buffer Type | pH Range | Temperature | Stability Considerations |

| Phosphate | Neutral (e.g., 7.4) | Ambient | Generally considered a suitable buffer. |

| Acetate | Acidic (e.g., 4.5-5.5) | Ambient | Generally considered a suitable buffer. |

| Tris | Alkaline (e.g., 7.5-9.0) | Ambient | Potential for reaction between Tris and the aldehyde group of phenylglyoxal, leading to instability.[8][9] |

| Alkaline (e.g., NaOH) | > 9 | Ambient | Prone to hydroxide-mediated degradation.[7] |

Experimental Protocol: Stability Assessment (Forced Degradation Study)

This protocol describes a forced degradation study to assess the stability of this compound in different buffer solutions over time.

Materials:

-

This compound

-

Buffer solutions of interest at desired pH and concentration

-

Calibrated pH meter

-

Temperature-controlled incubator or water bath

-

HPLC system with UV detector

-

Volumetric flasks and pipettes

-

Quenching solution (if necessary, e.g., a weak acid to neutralize a basic sample)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or the buffer to be tested, if solubility permits) at a known concentration.

-

Incubation: In separate vials, dilute the stock solution with the different buffer solutions to a final desired concentration. Place the vials in a temperature-controlled environment (e.g., 25°C, 37°C, or an elevated temperature for accelerated degradation).

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

-

Sample Quenching (if applicable): If the degradation is rapid, it may be necessary to quench the reaction by, for example, adding a quenching solution or immediately freezing the sample.

-

Quantification: Analyze the samples by HPLC using the method described in section 2.3 to determine the remaining concentration of this compound at each time point.

-

Data Analysis: Plot the concentration of this compound versus time. Determine the degradation kinetics (e.g., by fitting the data to a first-order or second-order rate equation) and calculate the half-life (t½) in each buffer condition.

Implications for Researchers and Drug Development Professionals

-

Assay Development: When using this compound as a reagent, it is crucial to select a buffer system in which it is both soluble and stable for the duration of the experiment. The protocols provided here can be used to validate the suitability of a chosen buffer system.

-

Formulation Development: For pharmaceutical applications, understanding the solubility and stability of this compound is essential for developing stable liquid formulations. The data generated from these studies can guide the selection of appropriate buffers, pH, and storage conditions.

-

Buffer Selection: Based on the available information, phosphate and acetate buffers are likely to be more suitable for use with this compound than Tris buffers, particularly at neutral to alkaline pH.

Conclusion

While specific quantitative data on the solubility and stability of this compound in a wide range of buffers is not extensively documented, this guide provides the necessary framework for researchers and drug development professionals to determine these critical parameters. By following the detailed experimental protocols for solubility and stability assessment, scientists can ensure the reliability of their experimental data and make informed decisions in their research and development endeavors. The known reactivity of phenylglyoxal, particularly its susceptibility to alkaline conditions and potential interaction with amine-containing buffers like Tris, underscores the importance of careful buffer selection and validation.

References

- 1. Phenylglyoxal - Wikipedia [en.wikipedia.org]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. This compound | 1075-06-5 [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Anhydrous Phenylglyoxal vs. Monohydrate: A Technical Guide to a Key Reagent in Chemical Synthesis and Drug Development

For Immediate Release

This technical guide provides an in-depth analysis of the anhydrous and monohydrate forms of phenylglyoxal (B86788), offering critical insights for researchers, scientists, and drug development professionals. Phenylglyoxal, a dicarbonyl compound, is a versatile reagent in organic synthesis and a valuable tool in chemical biology, particularly for the modification of arginine residues in proteins. Understanding the distinct properties and reactivity of its anhydrous and monohydrate forms is paramount for optimizing experimental outcomes and ensuring reproducibility.

Structural and Physical Differences: Anhydrous vs. Monohydrate

Phenylglyoxal can exist in two primary forms: the anhydrous liquid and the crystalline monohydrate. The two forms are interconvertible, with the monohydrate being the more stable and commercially common form.

Anhydrous phenylglyoxal is a yellow liquid that is susceptible to polymerization upon standing.[1] In contrast, phenylglyoxal monohydrate is a stable, colorless crystalline solid.[1] The monohydrate is formed by the dissolution of anhydrous phenylglyoxal in water, where a water molecule adds to the aldehyde group to form a geminal diol.[1] This hydration is a reversible process; the anhydrous form can be regenerated from the monohydrate by heating to remove the water molecule.[1]

| Property | Anhydrous Phenylglyoxal | This compound |

| Chemical Formula | C₈H₆O₂ | C₈H₈O₃ |

| Appearance | Yellow liquid | Colorless crystalline solid |

| Stability | Prone to polymerization | Stable solid |

| Interconversion | Hydrates in the presence of water to form the monohydrate | Dehydrates upon heating to yield the anhydrous form |

| Typical Use | Reactions requiring anhydrous conditions | Commonly used in aqueous or protic solvents for various syntheses and bioconjugation |

Comparative Reactivity in Chemical Synthesis

While direct, quantitative comparative studies are limited in the available literature, the choice between anhydrous phenylglyoxal and its monohydrate form is dictated by the specific reaction conditions and the desired outcome. The monohydrate is frequently the reagent of choice in many synthetic procedures, particularly in multicomponent reactions for the synthesis of complex heterocyclic scaffolds.[2]

Key Considerations for Reagent Selection:

-

Anhydrous Form: The anhydrous form is essential for reactions that are sensitive to water. In such cases, the presence of the water molecule in the monohydrate could lead to unwanted side reactions or a decrease in yield. The preparation of the anhydrous form from the monohydrate is a straightforward process that can be achieved by azeotropic distillation or vacuum distillation.[3]

-

Monohydrate Form: The monohydrate is often preferred for its ease of handling and stability. It is readily soluble in a variety of organic solvents and is the form predominantly used in a wide range of documented multicomponent reactions.[2] Its use in aqueous or protic solvents is common, particularly in reactions involving biological macromolecules.

The following diagram illustrates the logical workflow for selecting the appropriate form of phenylglyoxal for a given reaction.

Caption: A decision-making workflow for selecting between anhydrous phenylglyoxal and its monohydrate form based on reaction conditions.

Application in Arginine Modification

Phenylglyoxal is a widely used reagent for the chemical modification of arginine residues in proteins.[4][5] This reaction is highly specific for the guanidinium (B1211019) group of arginine and is valuable for studying protein structure and function. The reaction is typically carried out under mild conditions, making it suitable for biological samples. While most literature specifies the use of "phenylglyoxal," the context often implies the use of the commercially available monohydrate.

The reaction proceeds via the formation of a stable adduct, effectively neutralizing the positive charge of the arginine residue. A kinetic study comparing phenylglyoxal with p-hydroxyphenylglyoxal in arginine modification revealed that the reaction rates are pH-dependent.[6]

The general mechanism for the modification of arginine by phenylglyoxal is depicted below.

Caption: A simplified diagram showing the reaction of phenylglyoxal with an arginine residue to form a stable adduct.

Potential Role in Cellular Signaling Pathways

While direct evidence for phenylglyoxal's role in specific signaling pathways is emerging, studies on related dicarbonyl compounds, such as methylglyoxal (B44143) (MG) and glyoxal (B1671930), provide strong indications of its potential biological activities. These molecules are known to be involved in cellular stress responses and can modulate various signaling cascades.[7][8][9]

Methylglyoxal, for instance, has been shown to induce the production of reactive oxygen species (ROS) and activate the p38 MAPK and ERK signaling pathways, leading to the secretion of pro-inflammatory cytokines like IL-8.[7] Furthermore, intracellular accumulation of methylglyoxal can trigger endoplasmic reticulum (ER) stress and activate the mitochondrial apoptotic pathway.[10] Given the structural similarity, it is plausible that phenylglyoxal could engage in similar signaling events.

The following diagram outlines a potential signaling pathway that could be activated by phenylglyoxal, based on the known effects of methylglyoxal.

Caption: A proposed signaling pathway for phenylglyoxal, inferred from the known biological activities of related dicarbonyl compounds.

Experimental Protocols

5.1. Preparation of Anhydrous Phenylglyoxal from this compound

This protocol is adapted from established procedures for the dehydration of glyoxal hydrates.[11]

Materials:

-

This compound

-

Anhydrous toluene (B28343)

-

Dean-Stark apparatus

-

Round-bottom flask

-

Heating mantle

-

Condenser

Procedure:

-

Place this compound in a round-bottom flask.

-

Add a sufficient volume of anhydrous toluene to create a slurry.

-

Assemble a Dean-Stark apparatus with a condenser.

-

Heat the mixture to reflux. The water from the monohydrate will be removed azeotropically with toluene and collected in the Dean-Stark trap.

-

Continue refluxing until no more water is collected in the trap.

-

Allow the solution to cool to room temperature.

-

The toluene can be removed under reduced pressure to yield anhydrous phenylglyoxal as a yellow oil.

Caution: Phenylglyoxal is a hazardous substance. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

5.2. General Protocol for a Multicomponent Reaction using this compound

This is a representative protocol for the synthesis of a heterocyclic compound. Specific conditions may vary depending on the desired product.

Materials:

-

This compound

-

Other reactants (e.g., an amine, a β-ketoester)

-

Catalyst (e.g., an acid or a base)

-

Solvent (e.g., ethanol, water)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if heating is required)

Procedure:

-

To a round-bottom flask, add this compound, the other reactants, and the catalyst.

-

Add the solvent and stir the mixture at the desired temperature (room temperature or reflux).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Isolate the product by filtration if it precipitates, or by extraction followed by solvent evaporation.

-

Purify the crude product by recrystallization or column chromatography.

Conclusion

The choice between anhydrous phenylglyoxal and its monohydrate form is a critical parameter in experimental design. While the monohydrate is more stable and commonly used, the anhydrous form is indispensable for water-sensitive reactions. This guide provides a framework for understanding the properties of each form and making an informed decision for their application in chemical synthesis and biological studies. Further research directly comparing the reactivity of both forms in various reactions would be highly beneficial to the scientific community.

References

- 1. Phenylglyoxal - Wikipedia [en.wikipedia.org]

- 2. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The reaction of phenylglyoxal with arginine residues in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Arginine modification by phenylglyoxal and (p-hydroxyphenyl)glyoxal: reaction rates and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carbonyl compounds methylglyoxal and glyoxal affect interleukin-8 secretion in intestinal cells by superoxide anion generation and activation of MAPK p38 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What signals the glyoxalase pathway in plants? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. frontiersin.org [frontiersin.org]

- 10. Intracellular methylglyoxal induces oxidative damage to pancreatic beta cell line INS-1 cell through Ire1α-JNK and mitochondrial apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. US3542879A - Preparation of anhydrous monomeric glyoxal - Google Patents [patents.google.com]

Phenylglyoxal as an Enzyme Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylglyoxal (B86788) is a dicarbonyl compound widely utilized in biochemical research as a selective chemical modification agent for arginine residues in proteins. This high specificity makes it an invaluable tool for identifying essential arginine residues at the active or allosteric sites of enzymes, thereby elucidating their catalytic mechanisms and informing the development of targeted inhibitors. This technical guide provides an in-depth overview of phenylglyoxal's role as an enzyme inhibitor, including its mechanism of action, quantitative inhibition data for key enzymes, detailed experimental protocols, and visualizations of relevant biological pathways.

Mechanism of Action

Phenylglyoxal's inhibitory effect stems from its ability to covalently modify the guanidinium (B1211019) group of arginine residues. This reaction occurs under mild physiological conditions (pH 7-9) and leads to the formation of a stable cyclic adduct. The modification effectively neutralizes the positive charge of the arginine side chain and introduces a bulky phenyl group, which can sterically hinder substrate binding or disrupt the catalytic conformation of the enzyme, leading to a loss of activity. The reaction can result in the binding of either one or two molecules of phenylglyoxal to a single arginine residue.

Quantitative Inhibition Data

The following table summarizes the kinetic constants for the inhibition of several enzymes by phenylglyoxal. This data is crucial for designing experiments and for the comparative analysis of inhibitor potency.

| Enzyme | Organism/Tissue | Inhibition Constant (Ki/Kd) | Second-Order Rate Constant (k) | Notes |

| Glutamate Dehydrogenase | Bacillus megaterium | 6.7 mM (Ki) | Not Reported | Phenylglyoxal acts as a competitive inhibitor with respect to the cofactor NADPH.[1] |

| D-Amino-Acid Oxidase | Rhodotorula gracilis | Not Reported | 8.3 M⁻¹ min⁻¹ (holoenzyme) | The inactivation process is biphasic. The provided rate constant is for the second, slower phase of inactivation.[2] FAD offers partial protection. |

| 18.0 M⁻¹ min⁻¹ (apoenzyme) | The apoenzyme (without the FAD coenzyme) is inactivated at a faster rate.[2] | |||

| Succinic Semialdehyde Dehydrogenase | Bovine Brain | 8.3 mM (Kd) | 30 M⁻¹ min⁻¹ | Inactivation follows pseudo-first-order kinetics. The coenzyme NAD⁺ provides partial protection against inactivation. |

| Adenylate Cyclase | Rat Brain | Not Reported | Not Reported | Inactivation is observed with phenylglyoxal concentrations in the range of 2.5-20 mM.[3] The kinetics suggest that the modification of a single arginine residue is responsible for the loss of activity.[3] |

Experimental Protocols

General Protocol for Arginine Modification in a Protein using Phenylglyoxal

This protocol outlines the general steps for modifying arginine residues in a purified protein sample with phenylglyoxal to assess its impact on protein function.

Materials:

-

Purified protein of interest

-

Phenylglyoxal solution (freshly prepared in a suitable buffer, e.g., 100 mM sodium phosphate (B84403) buffer, pH 8.0)

-

Reaction buffer (e.g., 100 mM sodium phosphate buffer, pH 8.0)

-

Quenching solution (e.g., a solution containing an excess of a scavenger like Tris or arginine)

-

Dialysis or desalting column to remove excess reagents

-

Spectrophotometer or other analytical instrument to measure protein concentration and activity

Procedure:

-

Preparation: Dissolve the purified protein in the reaction buffer to a known concentration (e.g., 1-5 mg/mL).

-

Reaction Initiation: Add a freshly prepared solution of phenylglyoxal to the protein solution to achieve the desired final concentration (typically in the mM range). The optimal concentration should be determined empirically. A control reaction without phenylglyoxal should be run in parallel.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 30-60 minutes). The incubation time may need to be optimized.

-

Reaction Termination: Stop the reaction by adding a quenching solution to consume the unreacted phenylglyoxal.

-

Reagent Removal: Remove excess phenylglyoxal and by-products by dialysis against a suitable buffer or by using a desalting column.

-

Analysis:

-

Determine the protein concentration of the modified and control samples.

-

Measure the biological activity (e.g., enzymatic activity) of the modified and control samples to quantify the extent of inhibition.

-

Optionally, use techniques like mass spectrometry to identify the specific arginine residues that have been modified.

-

Detailed Protocol for Assaying D-Amino-Acid Oxidase Activity and its Inhibition by Phenylglyoxal

This protocol provides a specific method for measuring the activity of D-Amino-Acid Oxidase (DAAO) and assessing its inhibition by phenylglyoxal using a spectrophotometric assay.[4]

Materials:

-

Purified D-Amino-Acid Oxidase (DAAO)

-

Reaction Buffer: 50 mM sodium phosphate buffer, pH 7.4

-

Substrate: D-alanine solution (e.g., 100 mM in reaction buffer)

-

Inhibitor: Phenylglyoxal solution (e.g., 100 mM in reaction buffer, freshly prepared)

-

Detection Reagent: o-phenylenediamine (B120857) (OPD) solution and horseradish peroxidase (HRP)

-

96-well microplate

-

Microplate reader

Procedure:

Enzyme Activity Assay:

-

Prepare a reaction mixture in a 96-well plate containing the reaction buffer, D-alanine (substrate), OPD, and HRP.

-

Initiate the reaction by adding a small volume of the DAAO enzyme solution.

-

Immediately monitor the increase in absorbance at a specific wavelength (e.g., 450 nm) over time using a microplate reader. The rate of absorbance change is proportional to the enzyme activity.

Inhibition Assay:

-

Pre-incubation: In separate wells of a 96-well plate, pre-incubate the DAAO enzyme with various concentrations of phenylglyoxal in the reaction buffer for a defined period (e.g., 30 minutes) at room temperature. Include a control with no inhibitor.

-

Reaction Initiation: To the pre-incubated enzyme-inhibitor mixtures, add the substrate (D-alanine) along with the detection reagents (OPD and HRP).

-

Measurement: Immediately monitor the reaction rate as described in the enzyme activity assay.

-

Data Analysis: Calculate the percentage of inhibition for each phenylglyoxal concentration relative to the control. Determine the IC50 value, which is the concentration of phenylglyoxal that causes 50% inhibition of the enzyme activity.

Signaling Pathways and Experimental Workflows

Adenylate Cyclase Signaling Pathway

Phenylglyoxal has been shown to inhibit adenylate cyclase, a key enzyme in the G-protein coupled receptor (GPCR) signaling pathway.[3] This pathway is fundamental to cellular responses to a wide range of hormones and neurotransmitters.

Creatine (B1669601) Kinase and the Phosphocreatine (B42189) Energy Shuttle

Malate (B86768) Dehydrogenase in the Citric Acid Cycle

Malate dehydrogenase (MDH) catalyzes the final step of the citric acid cycle, the oxidation of malate to oxaloacetate.[9][10][11][12][13] This cycle is a core metabolic pathway for cellular respiration and energy production.

Conclusion

Phenylglyoxal remains a powerful and widely used tool for probing the functional role of arginine residues in enzymes. Its specificity and reactivity under mild conditions allow for targeted inactivation, providing valuable insights into enzyme mechanisms. The quantitative data, detailed protocols, and pathway visualizations presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize phenylglyoxal in their studies or to understand its inhibitory effects on key cellular processes. Further research to determine the inhibition constants of phenylglyoxal for a broader range of enzymes will continue to enhance its utility as a specific and potent enzyme inhibitor.

References

- 1. D-amino acid oxidase - Wikipedia [en.wikipedia.org]

- 2. Reaction of phenylglyoxal with arginine groups in D-amino-acid oxidase from Rhodotorula gracilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inactivation of adenylate cyclase by phenylglyoxal and other dicarbonyls. Evidence for existence of essential arginyl residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. research-collection.ethz.ch [research-collection.ethz.ch]

- 6. Intracellular compartmentation, structure and function of creatine kinase isoenzymes in tissues with high and fluctuating energy demands: the 'phosphocreatine circuit' for cellular energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Some new aspects of creatine kinase (CK): compartmentation, structure, function and regulation for cellular and mitochondrial bioenergetics and physiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Creatine kinase, energy reserve, and hypertension: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Malate dehydrogenase - Wikipedia [en.wikipedia.org]

- 10. Unveiling the Multifaceted Role of Malate Dehydrogenase (MDH): From Structure to Function - Amerigo Scientific [amerigoscientific.com]